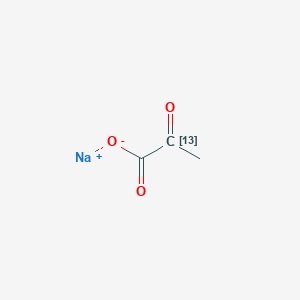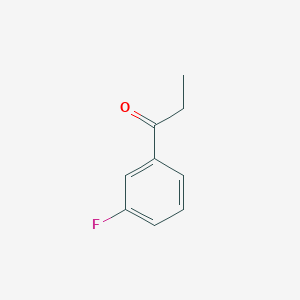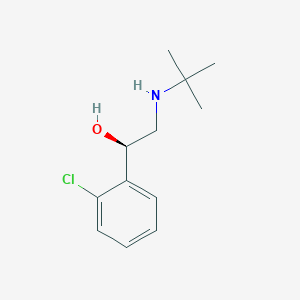
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor antagonists, which are commonly used in the treatment of cardiovascular diseases, such as hypertension and arrhythmia.
作用机制
The mechanism of action of (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol involves its binding to beta-adrenergic receptors in the heart and blood vessels. This binding blocks the effects of adrenaline and noradrenaline, which reduces the heart rate and dilates the blood vessels. This leads to a decrease in blood pressure and an improvement in blood flow.
生化和生理效应
The biochemical and physiological effects of (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol are related to its mechanism of action. By blocking beta-adrenergic receptors, it reduces the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This leads to a decrease in heart rate, blood pressure, and cardiac output. It also dilates the blood vessels, which improves blood flow to the organs.
实验室实验的优点和局限性
The advantages of using (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol in lab experiments include its potency, selectivity, and well-established mechanism of action. However, its limitations include its potential toxicity and the need for careful handling due to its hazardous nature.
未来方向
There are several future directions for the research on (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol. One direction is the development of new derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of its potential therapeutic applications in other diseases, such as asthma and chronic obstructive pulmonary disease. Additionally, further research is needed to elucidate its long-term effects on the cardiovascular system and to determine its safety profile in humans.
Conclusion:
In conclusion, (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol is a promising compound with potential therapeutic applications in the treatment of cardiovascular diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its pharmacological properties and to determine its safety and efficacy in humans.
合成方法
The synthesis of (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol involves several steps. The starting material for the synthesis is 2-chloroacetophenone, which is reacted with tert-butylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to yield the desired product, (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol. The purity of the product can be improved by recrystallization.
科学研究应用
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol has been extensively studied for its potential therapeutic applications. It has been found to be a potent beta-adrenergic receptor antagonist, which means that it can block the effects of adrenaline and noradrenaline on the heart and blood vessels. This makes it useful in the treatment of cardiovascular diseases, such as hypertension and arrhythmia.
属性
CAS 编号 |
152693-33-9 |
|---|---|
产品名称 |
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol |
分子式 |
C12H18ClNO |
分子量 |
227.73 g/mol |
IUPAC 名称 |
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol |
InChI |
InChI=1S/C12H18ClNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3/t11-/m0/s1 |
InChI 键 |
YREYLAVBNPACJM-NSHDSACASA-N |
手性 SMILES |
CC(C)(C)NC[C@@H](C1=CC=CC=C1Cl)O |
SMILES |
CC(C)(C)NCC(C1=CC=CC=C1Cl)O |
规范 SMILES |
CC(C)(C)NCC(C1=CC=CC=C1Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



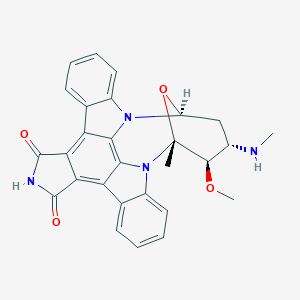
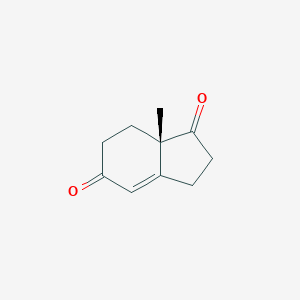
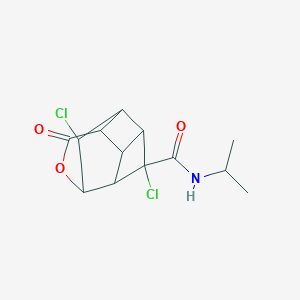
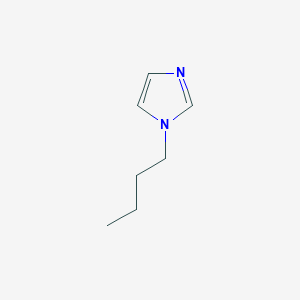
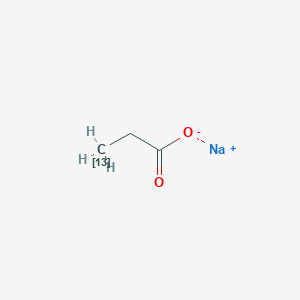
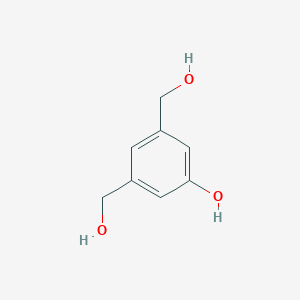
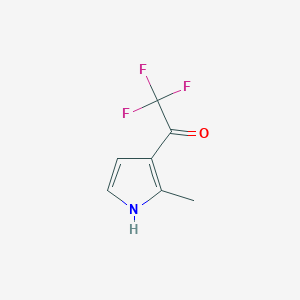
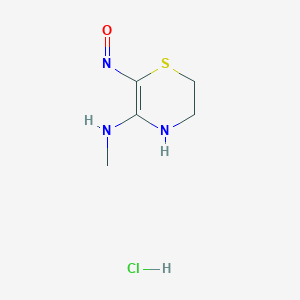
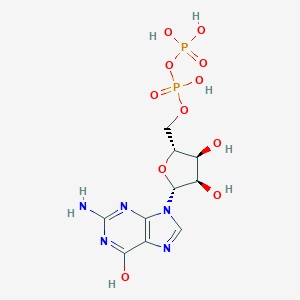
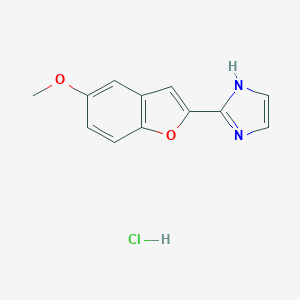
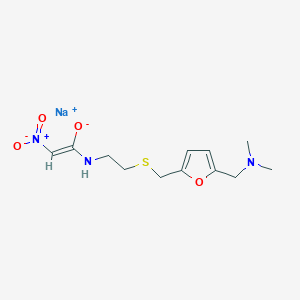
![N-[1-(Aminomethyl)cyclohexyl]aniline](/img/structure/B119247.png)
